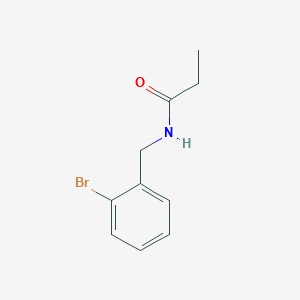

N-(2-bromobenzyl)propanamide

説明

N-(2-bromobenzyl)propanamide is a brominated aromatic amide derivative characterized by a propanamide chain linked to a 2-bromobenzyl group. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by the bromine substituent, which can influence reactivity, binding affinity, and physicochemical properties. The synthesis typically involves the acylation of 2-bromobenzylamine with propionyl chloride or analogous reagents, followed by purification via recrystallization or chromatography.

特性

IUPAC Name |

N-[(2-bromophenyl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXLEXDBURIQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589296 | |

| Record name | N-[(2-Bromophenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-40-3 | |

| Record name | N-[(2-Bromophenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromobenzyl)propanamide typically involves the reaction of 2-bromobenzylamine with propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-bromobenzylamine+propanoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Formation of various substituted benzyl derivatives.

Reduction: Formation of 2-bromobenzylamine.

Oxidation: Formation of 2-bromobenzaldehyde.

科学的研究の応用

N-(2-bromobenzyl)propanamide has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Industrial Applications: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-(2-bromobenzyl)propanamide involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom can influence the compound’s reactivity and binding affinity to its targets.

類似化合物との比較

Halogen Substituent Effects

- This compound exhibited a distinct melting point (Table 1) when reacted with citrate-capped LCMO, highlighting its utility in forming hybrid materials .

- 2-Bromo-N-(3,5-difluorobenzyl)propanamide: Fluorine substituents reduce steric bulk and increase electronegativity, which may improve metabolic stability compared to bromine.

Amide Chain Modifications

- The chloroacetamide/propanamide derivatives in this class showed varied spectral profiles (IR, NMR) compared to N-(2-bromobenzyl)propanamide, suggesting differences in hydrogen-bonding capacity .

- α-Thioamide analogs (e.g., 2-(4-methoxybenzenethio)propanamide) : Replacement of the oxygen atom in the amide group with sulfur increases lipophilicity (higher LogP) and alters metabolic pathways. However, thioamides are generally less stable than traditional amides .

Physicochemical and Pharmacological Properties

Table 1: Comparative LogP and IC50 Values of Bromobenzyl Derivatives

| Compound Name | LogP | IC50 (µM) |

|---|---|---|

| (E)-2-(i-(2-bromobenzyl)-5-hydroxy-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | 5.51 | 43 |

| (E)-2-(i-(3-bromobenzyl)-5-hydroxy-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | 5.17 | 42 |

| (E)-2-(i-(4-iodobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | 5.36 | 44 |

Key Observations :

- The 2-bromobenzyl derivative exhibits the highest LogP (5.51), suggesting superior membrane permeability compared to 3-bromo and 4-iodo analogs.

- IC50 values (42–44 µM) indicate moderate cytotoxic activity, with positional isomerism (2- vs. 3-bromo) minimally affecting potency in this series.

Table 2: Thermal Properties of Propanamide Derivatives

| Compound Name | Melting Point (°C) | Stability Notes |

|---|---|---|

| N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide | 158–160 | Stable in hybrid materials |

| 2-Bromo-N-(3,5-difluorobenzyl)propanamide | Not reported | No significant hazards |

Key Observations :

- Melting points correlate with crystallinity and purity, critical for pharmaceutical formulation. The nitro-substituted analog demonstrates higher thermal stability, likely due to strong intermolecular interactions.

生物活性

N-(2-bromobenzyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological potential through various studies.

This compound can be synthesized through several methods, typically involving the reaction of 2-bromobenzylamine with propanoyl chloride or propanoic acid under controlled conditions. The synthesis often employs various catalysts and solvents to enhance yield and purity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-bromobenzylamine + Propanoyl chloride | Room Temp, 24h | 85% |

| 2 | Purification via recrystallization | Ethanol | >90% |

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. In vitro assays using various cancer cell lines, including U937 (human myeloid leukemia), showed significant inhibition of cell proliferation without cytotoxic effects on normal cells. The structure-activity relationship (SAR) indicates that the bromine substitution enhances the compound's binding affinity to target proteins involved in cancer cell growth.

- Case Study : A study reported an IC50 value of approximately 15 µM against U937 cells, suggesting a potent antitumor effect .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 15 to 125 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

- Table 2: Antimicrobial Activity

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in animal models. The compound was shown to reduce inflammation markers significantly, suggesting potential therapeutic applications in treating inflammatory diseases.

- Research Finding : In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a reduction of edema by approximately 40% compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. The presence of the bromine atom is critical for enhancing its pharmacological properties. Studies indicate that modifications to the aromatic ring or amide group can lead to variations in potency and selectivity against different biological targets.

- Key Insights :

- Bromine Substitution : Increases lipophilicity and improves membrane permeability.

- Amide Group : Essential for maintaining biological activity and facilitating interactions with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。